Jasminoside
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Overview
Description
Jasminoside is a naturally occurring iridoid glycoside found in the fruits of Gardenia jasminoides Ellis, a plant belonging to the Rubiaceae family. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Jasminoside can be synthesized through various methods, including solvent extraction, ultrasound-assisted extraction, and microwave-assisted extraction. The isolation of this compound typically involves solvent partition, column chromatography, and high-speed counter-current chromatography (HSCCC) .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the fruits of Gardenia jasminoides. The process involves drying the fruits, followed by solvent extraction using ethanol or methanol. The extract is then purified using column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Jasminoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products: The major products formed from these reactions include geniposide and crocin, which are also bioactive compounds with significant medicinal properties .
Scientific Research Applications
Jasminoside has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and secondary metabolite production.
Medicine: Investigated for its anti-inflammatory, antioxidant, and hepatoprotective effects. .
Industry: Utilized in the production of natural dyes and as a flavor enhancer in the food industry.
Mechanism of Action
Jasminoside exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Antioxidant: Enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, reducing oxidative stress.
Hepatoprotective: Modulates the TLR4/Myd88/NF-κB signaling pathway, protecting liver cells from damage.
Comparison with Similar Compounds
Geniposide: Another iridoid glycoside found in Gardenia jasminoides with similar pharmacological properties.
Crocin: A carotenoid compound with potent antioxidant and anti-inflammatory effects.
Gardenoside: An iridoid glycoside with hepatoprotective and anti-inflammatory properties
Uniqueness: Jasminoside is unique due to its diverse range of biological activities and its presence in multiple parts of the Gardenia jasminoides plant. Its ability to modulate various molecular pathways makes it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C26H30O13 |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
(4S,5E,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid |
InChI |
InChI=1S/C26H30O13/c1-35-20(29)11-16-15(9-10-36-19(28)8-7-14-5-3-2-4-6-14)25(37-13-17(16)24(33)34)39-26-23(32)22(31)21(30)18(12-27)38-26/h2-9,13,16,18,21-23,25-27,30-32H,10-12H2,1H3,(H,33,34)/b8-7+,15-9+/t16-,18+,21+,22-,23+,25-,26-/m0/s1 |
InChI Key |
JGHUOJAZXGSFRI-UPJNDMORSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]\1C(=CO[C@H](/C1=C/COC(=O)/C=C/C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O |
Canonical SMILES |
COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O |
Origin of Product |
United States |
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